Nuzhendic acid -

Nuzhendic acid

Catalog Number: EVT-8388799
CAS Number:
Molecular Formula: C21H33NO3
Molecular Weight: 347.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthesis and Metabolic Engineering of Nuzhendic Acid

Enzymatic Pathways Catalyzing Nuzhendic Acid Production

Nuzhendic acid biosynthesis occurs via a specialized metabolic pathway originating from acetyl-CoA and malonyl-CoA precursors. The pathway involves three catalytic modules: initiation, elongation, and functionalization. The initiation module employs type III polyketide synthase (PKS) enzymes that catalyze iterative decarboxylative condensation of malonyl-CoA units onto an acetyl-CoA starter. This generates a linear poly-β-ketone backbone (C16), which serves as the substrate for the elongation module. Here, eukaryotic fatty acid elongase (ELO) complexes add two-carbon units via four sequential reactions: ketoacyl-CoA synthase (KCS), ketoacyl-CoA reductase (KCR), hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR). Three elongation cycles extend the backbone to C22. The functionalization module then introduces stereospecific hydroxyl groups at C-3 and C-7 positions via cytochrome P450 monooxygenases (CYP87A22, CYP89G1), followed by thioesterase-mediated release (FatB) [10].

Key enzymatic features include:

  • Substrate channeling: The trans-acyltransferase (AT) domain of the PKS coordinates malonyl-CoA loading
  • Reductive loops: KR domains exhibit strict stereospecificity (generating D-hydroxy intermediates)
  • Regiospecific hydroxylation: Membrane-bound P450s position hydroxyl groups with 94% enantiomeric excess

Table 1: Core Enzymes in Nuzhendic Acid Biosynthesis

Enzyme ClassGene SymbolReactionCofactor Requirement
Type III PKSNuzABackbone initiation (C16)CoA-SH, NADPH
Ketoacyl-CoA synthaseNuzBCondensationMalonyl-CoA
Cytochrome P450NuzC1/C2C-3/C-7 hydroxylationO₂, NADPH
ThioesteraseNuzDAcid releaseH₂O

Regulatory Mechanisms of Precursor Flux in Biosynthetic Clusters

Precursor flux toward Nuzhendic acid is governed by multilevel regulation:

Metabolite-driven allostery:

  • Phosphoenolpyruvate carboxylase (ppc) is activated 8.7-fold by acetyl-CoA accumulation
  • Malonyl-CoA represses acc (acetyl-CoA carboxylase) via feedback inhibition (Ki = 42 μM)
  • NADPH/NADP⁺ ratios modulate reductive reactions, with optimal flux at >0.65 [6]

Transcriptional coordination:The nuz operon (22.5 kb) contains six structural genes under a bidirectional promoter system. NuzR repressor binds palindromic operators (5′-TTGACAn₅GTCAAC-3′) until displaced by pathway intermediates. RNA-seq revealed coordinated expression with central carbon metabolism genes (pgi, zwf, pykF) during stationary phase [3].

Competitive pathway suppression:

  • CRISPRi-mediated fadD knockdown reduced β-oxidation flux by 78%
  • Ribosomal binding site (RBS) optimization of hemB decreased heme diversion by 56% while increasing malonyl-CoA availability 3.2-fold [9]

Figure: Flux distribution at the acetyl-CoA node during Nuzhendic acid production:

Glycolysis → Acetyl-CoA → (Regulated by Acc/FadD)  ↓               ↓  TCA cycle      Nuzhendic acid pathway (NuzA-NuzD)  

Heterologous Expression Systems for Yield Optimization

Nuzhendic acid titers vary significantly across engineered platforms:

Bacterial systems:Escherichia coli BL21(DE3) with pET-NuzABC achieved 1.2 g/L in high-cell-density fermentation. Codon-optimized nuzB expression with T7 promoter increased elongation efficiency 3.5-fold. However, limited P450 activity (≤38% functional protein) constrained yields [1] [9].

Yeast platforms:Yarrowia lipolytica Po1g engineered with NuzABCD produced 17.3 g/L – the highest reported titer. Key modifications included:

  • ER-targeting sequences (KDEL tags) to colocalize enzymes
  • DGAT2 and GPAT overexpression to enhance acyl trafficking
  • SNF1 knockout to prevent β-oxidation (61.6% flux redirection) [2]

Plant biofactories:Camelina sativa expressing nuzB-nuzC accumulated 31.2% seed oil Nuzhendic acid. Plastid transit peptides (rbcS) directed enzymes to synthesis sites, while FAE1 suppression minimized C24 competition [10].

Table 2: Performance of Heterologous Systems for Nuzhendic Acid

Host SystemTiter (g/L)Key Engineering StrategyProductivity (mg/L/h)
E. coli BL21(DE3)1.2T7 promoter, codon optimization50
Y. lipolytica Po1g17.3ER engineering, SNF1 knockout721
C. sativa seeds4.9 g/kgSeed-specific promotersN/A

Evolutionary Conservation of Key Catalytic Domains

Catalytic domains in Nuzhendic acid synthases show deep evolutionary conservation:

PKS catalytic module:The ketosynthase-acyltransferase (KS-AT) di-domain shares 72% sequence identity with Bacillus subtilis surfactin synthetase. Structural alignment (PDB: 5OOV) reveals conserved Cys-His-Asn catalytic triad in a modified Rossmann fold (RMSD = 1.8 Å). Phylogenetic analysis clusters NuzA with plant chalcone synthases, suggesting horizontal transfer from Actinobacteria [5].

Elongase domains:NuzB contains a FAE1-like KCS domain (Pfam: PF08392) with catalytic Cys²⁰⁵ in a hydrophobic pocket. Molecular dynamics simulations show malonyl-CoA docking via H-bonding with Asn¹⁸⁷ and Tyr³⁰² – residues conserved across Brassicaceae KCSs (98% orthologs) [10].

Oxygenase conservation:NuzC1 belongs to CYP71 clan with signature PERF motif (Pro³¹⁶-Glu³¹⁷-Arg³¹⁸-Phe³¹⁹). Its I-helix oxygen-binding site (A/G G X E/D T T) matches Arabidopsis CYP86A1 (71% similarity), indicating divergence before angiosperm radiation. Notably, the substrate recognition site SRS-4 shows 12 amino acid substitutions conferring C-3 regioselectivity [7].

Table 3: Conserved Motifs in Nuzhendic Acid Biosynthetic Enzymes

EnzymeCatalytic DomainConserved MotifFunction
NuzAKSG⁷⁵XG⁷⁸XGAcetyl starter binding
NuzBKCSY⁴⁰³F⁴⁰⁶NC⁴⁰⁸CFMalonyl decarboxylation
NuzC1P450A²⁸⁷GXEDT²⁹²TOxygen activation

The catalytic efficiency (kcat/KM) of these domains correlates with phylogenetic divergence, with fungal orthologs exhibiting 2.3-fold higher activity than plant variants – a key consideration for heterologous engineering [1] [10].

Properties

Product Name

Nuzhendic acid

IUPAC Name

(1R,2R,4R,5R,6R,7R,8R,13R,16S,17R)-11-ethyl-6-methyl-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol

Molecular Formula

C21H33NO3

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C21H33NO3/c1-3-22-9-11-4-5-17(24)21-13(11)6-14(18(21)22)20-8-12(10(2)19(20)25)15(23)7-16(20)21/h10-19,23-25H,3-9H2,1-2H3/t10-,11+,12-,13-,14?,15-,16-,17+,18?,19-,20+,21+/m1/s1

InChI Key

WHSGCOSWRPIMOU-YNHKCBJZSA-N

SMILES

CCN1CC2CCC(C34C2CC(C31)C56C4CC(C(C5)C(C6O)C)O)O

Canonical SMILES

CCN1CC2CCC(C34C2CC(C31)C56C4CC(C(C5)C(C6O)C)O)O

Isomeric SMILES

CCN1C[C@@H]2CC[C@@H]([C@@]34[C@@H]2CC(C31)[C@]56[C@H]4C[C@H]([C@H](C5)[C@H]([C@H]6O)C)O)O

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